Vouacapan

Description

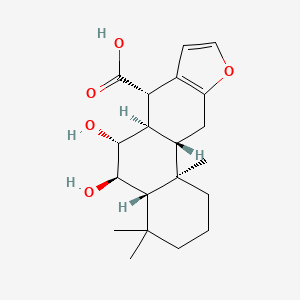

Structure

3D Structure

Properties

CAS No. |

40819-81-6 |

|---|---|

Molecular Formula |

C20H28O5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(4aS,5R,6R,6aR,7S,11aS,11bR)-5,6-dihydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-7-carboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-19(2)6-4-7-20(3)11-9-12-10(5-8-25-12)13(18(23)24)14(11)15(21)16(22)17(19)20/h5,8,11,13-17,21-22H,4,6-7,9H2,1-3H3,(H,23,24)/t11-,13+,14+,15+,16-,17-,20+/m0/s1 |

InChI Key |

GHQBUKANOGSFQS-WENPLGDPSA-N |

SMILES |

CC1(CCCC2(C1C(C(C3C2CC4=C(C3C(=O)O)C=CO4)O)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@H]3C(=O)O)C=CO4)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(C(C3C2CC4=C(C3C(=O)O)C=CO4)O)O)C)C |

Synonyms |

6-alpha-7beta-dihydroxyvouacapan-17-beta-oate vouacapan |

Origin of Product |

United States |

Isolation, Extraction, and Characterization Methodologies of Vouacapan

Plant Sources and Geographical Distribution of Vouacapan-Producing Species

This compound and its related analogues are predominantly isolated from plants belonging to the genus Pterodon, a member of the Fabaceae family. thermofisher.com These species are native to Brazil and are popularly known as "sucupira-branca" or "faveiro". thermofisher.comufrgs.br The fruits of these trees are the primary source of vouacapane diterpenoids. thermofisher.comwikipedia.org

The main species identified as producers of this compound include:

Pterodon emarginatus Vogel : This species is a prominent source of various this compound derivatives, including 6α,7β-dihydroxy-vouacapan-17β-oic acid. researchgate.netuia-initiative.eu It is found in the Brazilian Cerrado, a vast tropical savanna ecoregion. ufrgs.brwikipedia.org

Pterodon pubescens Benth : Also native to Brazil, P. pubescens is another significant source of vouacapans. mdpi.comyoutube.com Studies have confirmed its presence in the states of São Paulo and Minas Gerais. youtube.com The ethanolic extract of its seeds is noted to contain this compound diterpene derivatives. americanlaboratory.com

Pterodon polygalaeflorus Benth : This species, found in the northeastern regions of Brazil, is known to produce vouacapans such as vouacapane-6α,7β,17β-triol and vouacapane-6α,7β,17β,19-tetraol from its seeds. unicamp.brajgreenchem.comcsic.es

Pterodon abruptus Benth : Native to North and East Brazil, this species grows as a tree primarily in the wet tropical biome. iau.ir

The geographical distribution of these species is concentrated within various Brazilian biomes, particularly the Cerrado. ufrgs.br The boundaries between species like P. emarginatus and P. pubescens can be unclear as they may form hybrids in areas where their distribution overlaps. dntb.gov.ua

Table 1: this compound-Producing Species and Their Geographical Distribution

| Species Name | Common Name(s) | Family | Primary Geographical Distribution |

| Pterodon emarginatus Vogel | Sucupira-branca, Faveiro | Fabaceae | Brazilian Cerrado ufrgs.brwikipedia.org |

| Pterodon pubescens Benth | Sucupira-branca | Fabaceae | Brazil (including São Paulo, Minas Gerais) mdpi.comyoutube.com |

| Pterodon polygalaeflorus Benth | Sucupira-branca | Fabaceae | Northeastern Brazil csic.es |

| Pterodon abruptus Benth | - | Fabaceae | North and East Brazil (Wet tropical biome) iau.ir |

Advanced Extraction Techniques for this compound Isolation

The extraction of this compound from its plant matrix is a critical first step. Both conventional and modern advanced techniques are employed to efficiently obtain crude extracts enriched with these diterpenes.

Conventional extraction of this compound relies on the use of organic solvents to solubilize the compounds from the powdered plant material, typically the fruits or seeds. The choice of solvent is crucial as vouacapane diterpenoids are characterized as low-to-medium polarity metabolites. researchgate.net

Commonly used methods include:

Maceration : This process involves soaking the powdered plant material (e.g., fruits of P. pubescens) in a solvent like ethanol (B145695) at room temperature for an extended period, such as 30 days, to create an extract. kemolab.hr

Soxhlet Extraction : This is a continuous extraction method. For instance, fractions containing vouacapans have been obtained from Pterodon emarginatus seeds using a Soxhlet apparatus with solvents like ethanol. mdpi.com

Solvent Extraction with Hexane (B92381) : Hexane is frequently used to obtain a crude extract from the fruits of species like Pterodon emarginatus. From this hexane extract, compounds such as 6α,7β-dihydroxy-vouacapan-17β-oic acid have been successfully isolated. researchgate.netuia-initiative.eu

Dichloromethane and Ethanolic Extraction : Dichloromethane has been used to obtain extracts from Pterodon pubescens fruits, leading to the isolation of compounds like 6α-acetoxy-7α-hydroxy-vouacapan. youtube.com Similarly, ethanolic extracts from the seeds of the same plant are known to be rich in this compound derivatives. americanlaboratory.com

Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning. For example, an oleoresin from P. emarginatus can be treated with hexane, and the insoluble fraction is then solubilized in a methanol-water mixture and partitioned with a dichloromethane-hexane mixture to yield a furanoditerpene-enriched fraction. ufrgs.br

Modern green extraction technologies are being explored to improve efficiency and reduce environmental impact compared to conventional methods.

Supercritical Fluid Extraction (SFE) : SFE, particularly using supercritical carbon dioxide (SC-CO₂), is an advanced method that has been applied to Pterodon species. researchgate.net SC-CO₂ is favored due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxic nature, and ease of removal from the final extract. ajgreenchem.com The properties and solvating power of the supercritical fluid can be precisely adjusted by changing the pressure and temperature, allowing for selective extraction. wikipedia.org Studies have shown that supercritical extracts from Pterodon pubescens are effective, with their activity attributed to a high content of furanoditerpenes and other compounds. researchgate.net This technique offers significant advantages, including reduced use of organic solvents and the ability to process materials at low temperatures, which limits the thermal degradation of sensitive compounds. mdpi.com

Accelerated Solvent Extraction (ASE) : ASE, also known as Pressurized Liquid Extraction (PLE), is another advanced automated technique that utilizes common solvents at elevated temperatures (up to 200 °C) and pressures (around 1500 psi or 100 bar). uia-initiative.euamericanlaboratory.com These conditions keep the solvent in its liquid state above its normal boiling point, increasing extraction efficiency by enhancing analyte solubility and reducing solvent viscosity. thermofisher.com This results in significantly shorter extraction times (15-30 minutes per sample) and lower solvent consumption compared to methods like Soxhlet. uia-initiative.euyoutube.com While specific studies detailing the application of ASE for this compound are not prominent, the technique is widely used for extracting various organic compounds from plant materials and represents a viable and efficient alternative for obtaining this compound-rich extracts. uia-initiative.eu

Chromatographic Purification Strategies for this compound and its Analogues

Following extraction, the resulting crude mixture, which contains numerous compounds, requires further purification to isolate this compound and its specific analogues. Chromatographic techniques are indispensable for this purpose.

Column chromatography is a fundamental method used for the initial purification of vouacapans from the crude extract. This technique separates compounds based on their differential adsorption to a stationary phase.

For this compound isolation, silica (B1680970) gel is commonly used as the stationary phase. youtube.com In a typical procedure, a crude oil or extract from Pterodon is loaded onto a silica gel column. youtube.com A sequence of solvents or a solvent gradient (from non-polar to polar) is then passed through the column to elute the separated compounds. Fractions are collected and analyzed to identify those containing the desired this compound derivatives.

For high-purity isolation of specific this compound analogues, Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. wikipedia.org This technique offers higher resolution and efficiency than standard column chromatography.

Semi-preparative HPLC has been successfully used to isolate new and known furanoditerpenes from enriched fractions of Pterodon emarginatus oleoresin. ufrgs.br This method allows for the fine separation of structurally similar compounds, yielding pure vouacapans like 6α,19β-diacetoxy-7β,14β-dihydroxythis compound and 6α-acetoxy-7β,14β-dihydroxythis compound. ufrgs.br The use of HPLC is crucial for obtaining compounds in sufficient purity for detailed structural characterization by spectroscopic methods.

Modern Spectroscopic Approaches for this compound Structural Elucidation

The definitive structure of this compound and its derivatives is established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization from atomic connectivity to three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.govweebly.com It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. core.ac.uknumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure of vouacapane diterpenoids. scielo.brresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum gives information about the number of different types of protons and their immediate electronic environment. For vouacapanes, characteristic signals for the furan (B31954) ring protons are typically observed around δH 6.4 ppm (d, J ≈ 1.9 Hz, H-15) and δH 7.2 ppm (d, J ≈ 1.9 Hz, H-16). scielo.br The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Vouacapanes show typical furan ring signals at approximately δC 148.2 (C-12), 141.9 (C-16), 123.9 (C-13), and 107.2 (C-15). scielo.brscielo.br Other signals, such as those for methyl groups, acetoxy groups, and carbinolic carbons, are used to identify the specific substitution pattern of each derivative. scielo.br

2D NMR (COSY, HSQC, HMBC): While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This long-range information is vital for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as those in carbonyl groups or at skeletal junctions. scielo.br

For example, in the structural elucidation of new furanoditerpenes like 6α,19β-diacetoxy-7β,14β-dihydroxythis compound, HMBC experiments were used to confirm the position of acetoxy groups by observing correlations between specific protons and the carbonyl carbons of the acetate (B1210297) moieties. researchgate.net The combination of these experiments allows researchers to piece together the entire molecular framework. researchgate.netscribd.com

Table 1: Characteristic ¹H and ¹³C NMR Signals for the Vouacapane Furan Ring This table presents typical chemical shift ranges for the furan moiety found in this compound compounds, as reported in scientific literature.

| Atom | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) |

| C-12 | - | ~148.2 |

| C-13 | - | ~123.9 |

| C-15 | ~6.4 | ~107.2 |

| C-16 | ~7.2 | ~141.9 |

| Data sourced from references scielo.brscielo.br. |

Mass Spectrometry (MS) Techniques (e.g., GC-MS-SIM, HREIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. scielo.br It is widely used in the analysis of vouacapane diterpenoids. researchgate.net

High-Resolution Electron Impact Mass Spectrometry (HREIMS): HREIMS is a key tool for determining the precise elemental formula of a compound. scielo.brscielo.br This technique provides a high-resolution mass measurement, allowing for the calculation of a chemical formula with a high degree of confidence (typically with an error of less than 1 ppm). researchgate.net For instance, the elemental formula for a novel compound, 6α-acetoxy-7β-hydroxy-vouacapan, was deduced as C₂₂H₃₂O₄ by HREIMS. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.brscielo.br This technique is ideal for analyzing complex mixtures, such as essential oils from Pterodon species, to separate and identify individual vouacapane derivatives. nih.govscielo.br In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ion fragments characteristic of the target compounds, enhancing sensitivity and selectivity for quantification.

Electrospray Ionization (ESI-MS): More recently, soft ionization techniques like Electrospray Ionization (ESI) have been employed, often coupled with high-resolution analyzers like Fourier Transform Ion Cyclotron Resonance (FTICR). scielo.brscielo.br ESI is particularly useful for analyzing less volatile or thermally fragile vouacapane derivatives. nih.gov ESI-FTICR-MS provides ultra-high resolution and mass accuracy, enabling the confident identification of known and new vouacapanes in complex mixtures, such as plant extracts. researchgate.net For example, diterpenes in Pterodon emarginatus have been detected as deprotonated molecules [M-H]⁻ or sodium adducts [M+Na]⁺ with mass errors below 1 ppm. researchgate.net Fragmentation patterns observed in tandem MS experiments (MS/MS) can further help in identifying analogous compounds within a sample. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Vouacapane Derivatives This table shows examples of experimentally observed mass-to-charge ratios (m/z) for different vouacapane diterpenes, which are used to confirm their elemental composition.

| Compound | Ionization Mode & Adduct | Observed m/z | Elemental Formula | Reference |

| 6α,19β-diacetoxy-7β,14β-dihydroxythis compound | ESI(−), [M-H]⁻ | 433.22309 | C₂₄H₃₃O₇ | researchgate.net |

| 6α-acetoxy-7β,14β-dihydroxythis compound | ESI(+), [M+Na]⁺ | 399.21415 | C₂₂H₃₂O₅Na | researchgate.net |

| Methyl 6α-acetoxy-7β-hydroxythis compound-17β-oate | ESI(−), [M-H]⁻ | 403.21248 | C₂₃H₃₁O₆ | researchgate.net |

| 6α-acetoxy-7β-hydroxy-vouacapan | HREI-MS | 376.2238 | C₂₂H₃₂O₄ | scispace.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a reliable and straightforward technique used to identify the functional groups present in a molecule. scielo.br The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. nih.gov While IR spectroscopy provides more limited information for complete structural elucidation compared to NMR, it is highly effective for confirming the presence or absence of key functional groups and for verifying the identity of a compound by comparing its spectrum to that of a reference. scielo.br

In the analysis of vouacapanes, IR spectra provide clear evidence for several important structural features:

Hydroxyl Groups (-OH): A broad absorption band around 3450 cm⁻¹ indicates the presence of hydrogen-bonded hydroxyl groups. scielo.br A sharp, distinct peak near 3560 cm⁻¹ can also appear, corresponding to free (non-bonded) hydroxyl groups. scielo.br

Carbonyl Groups (C=O): The presence of carbonyl functionalities, such as those in esters (acetates) or carboxylic acids, is indicated by a strong absorption band typically appearing around 1710-1745 cm⁻¹. scielo.brscielo.br For example, an absorption band at 1713 cm⁻¹ was observed for 6α-acetoxy-7β-hydroxy-vouacapan. scispace.com

Furan Ring: The furan moiety, a key feature of the vouacapane skeleton, gives rise to characteristic absorptions. These include bands for C=C stretching around 1678 and 1510 cm⁻¹ and a band near 732 cm⁻¹ that can also be attributed to the furan ring. scielo.brresearchgate.net

C-H Bonds: Absorptions related to the stretching of C-H bonds in methyl and methylene (B1212753) groups are typically observed in the region of 2860-2940 cm⁻¹. scielo.brresearchgate.net

Table 3: Key Infrared Absorption Bands for this compound Functional Groups This table summarizes characteristic IR frequencies that help identify the main functional groups in this compound molecules.

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration | Reference(s) |

| Hydroxyl (H-bonded) | ~3450 | O-H stretch (broad) | scielo.br |

| Hydroxyl (free) | ~3560 | O-H stretch (sharp) | scielo.br |

| Carbonyl (ester/acid) | 1710 - 1745 | C=O stretch | scielo.brscielo.br |

| Furan Ring | 1678, 1510 | C=C stretch | scielo.br |

| Furan Ring | ~732 | Furan ring vibration | researchgate.net |

| Aliphatic C-H | 2860 - 2940 | C-H stretch | scielo.brresearchgate.net |

X-ray Crystallography in this compound Structure Determination

While powerful, obtaining a vouacapane derivative in a form suitable for single-crystal X-ray analysis can be a challenge. scribd.com Some compounds may be difficult to crystallize, existing only as oils or amorphous solids. scribd.comepdf.pub For example, attempts to crystallize 6-[(E)-p-coumaroyloxy]this compound-18-oic acid were unsuccessful due to the instability of the furan ring in the acidic conditions generated by the molecule's own carboxylic acid group. scribd.com

Despite these challenges, X-ray crystallography has been successfully applied to vouacapane-related compounds. The structure of 6α,7β-dihydroxythis compound-17β-oic acid was determined using this method, providing definitive proof of its stereochemistry. nih.gov When successful, X-ray crystallography serves as the "gold standard" for structural validation, confirming the relative and absolute configurations proposed by other spectroscopic methods like NMR and VCD.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. sciprofiles.comresearchgate.net This technique has emerged as a reliable and powerful method for unambiguously determining the absolute configuration of chiral molecules, like vouacapanes, in solution. researchgate.netresearchgate.net

The process involves several key steps:

Experimental Measurement: The experimental VCD and IR spectra of the vouacapane derivative are recorded. scribd.com

Computational Modeling: The possible conformations of the molecule are explored using computational methods. The IR and VCD spectra for the most stable conformers of a specific enantiomer (e.g., the R,R,S... configuration) are then calculated using quantum mechanical methods, such as Density Functional Theory (DFT). scribd.comresearchgate.net

Spectral Comparison: The calculated VCD spectrum is compared with the experimental VCD spectrum. A match between the experimental spectrum and the spectrum calculated for a specific absolute configuration allows for its unambiguous assignment. sciprofiles.comresearchgate.net

VCD is particularly valuable when X-ray crystallography is not feasible. scribd.com In a recent study, the absolute configuration of a new natural product, (-)-(4R,5R,6R,8S,9S,10R,14R)-6-[(E)-p-coumaroyloxy]this compound-18-oic acid (1), was determined. scribd.comsciprofiles.com Because the natural product itself was unstable, it was first converted to a more stable, conformationally rigid lactone derivative, (+)-(4R,5R,6R,8S,9S,10R,14R)-vouacapan-6,18-olide (3). The VCD spectrum of this derivative was measured and compared to the DFT-calculated spectrum, which confirmed its absolute configuration. scribd.comresearchgate.net By chemical correlation, this assignment was then extended back to the original natural product and its hydrolyzed intermediate. sciprofiles.com This approach demonstrates the utility of VCD in establishing the stereochemistry of complex natural products, providing a reference for other related vouacapanes. sciprofiles.comresearchgate.net

Biosynthetic Pathways and Chemoenzymatic Synthesis of Vouacapan

Elucidation of Vouacapan Biosynthesis from Isoprenoid Precursors

The biosynthesis of all diterpenoids, including vouacapans, originates from five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). wikipedia.orgwikipedia.org These precursors are generated in plants through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. wikipedia.orgwikipedia.org

The assembly of the 20-carbon backbone of this compound proceeds through the head-to-tail condensation of these C5 units. An enzyme, Geranylgeranyl Pyrophosphate Synthase (GGPPS), catalyzes the sequential addition of three IPP molecules to one DMAPP molecule, yielding the acyclic diterpene precursor, (E,E,E)-Geranylgeranyl Pyrophosphate (GGPP). scielo.brplos.org

The elucidation of the subsequent steps leading to the core this compound structure is based on the established pathways for related diterpenes. scielo.br The proposed biosynthetic cascade from GGPP to the foundational cassane skeleton is a multi-step process involving significant carbocation-driven cyclizations and rearrangements. The key transformations are outlined below.

Table 1: Proposed Biosynthetic Sequence to the Cassane Skeleton

| Step | Precursor | Product | Key Transformation |

| 1 | Geranylgeranyl Pyrophosphate (GGPP) | Labdane (B1241275) Pyrophosphate Intermediate | Initial protonation-initiated cyclization to form a bicyclic intermediate. |

| 2 | Labdane Pyrophosphate Intermediate | Pimarane (B1242903) Skeleton | Further cyclization to form a tricyclic pimarane-type structure. scielo.br |

| 3 | Pimarane Skeleton | Cassane Skeleton | A characteristic 1,2-methyl group migration from the C-13 to the C-14 position. scielo.br |

This pathway highlights a logical progression from a linear precursor to a complex tetracyclic system, which is characteristic of terpenoid biosynthesis. The final cassane skeleton then undergoes further modifications, such as oxidations and acylations, to produce the variety of naturally occurring this compound derivatives. scielo.br

Enzymatic Transformations in this compound Biosynthesis

The complex cyclizations and rearrangements in the this compound pathway are orchestrated by a specific family of enzymes known as Diterpene Synthases (diTPSs). scielo.br These enzymes are crucial for generating the core carbon skeletons of diterpenoids. They are generally categorized into two main classes based on their catalytic mechanism.

Class II Diterpene Synthases: These enzymes typically initiate the biosynthetic cascade. They catalyze the protonation-initiated cyclization of the linear GGPP into a bicyclic diphosphate (B83284) intermediate, such as labdane pyrophosphate. scielo.br This initial cyclization sets the stereochemical foundation for subsequent transformations.

Class I Diterpene Synthases: Following the action of Class II enzymes, Class I diTPSs take over. They catalyze the ionization of the diphosphate ester from the intermediate, generating a carbocation that drives further cyclization and rearrangement reactions to form the final, often complex, polycyclic diterpene skeletons like pimarane and ultimately cassane. scielo.br The conversion from the pimarane to the cassane skeleton involves a key methyl migration, a rearrangement reaction catalyzed by a Class I diTPS. scielo.br

Beyond the formation of the core skeleton, other enzyme families are responsible for the "tailoring" reactions that create the diversity of this compound structures. These can include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently involved in the hydroxylation of the diterpene skeleton at various positions.

Acyltransferases: These enzymes attach acyl groups (like acetate) to the hydroxyl functions introduced by P450s, leading to compounds such as 6α-acetoxy-7β-hydroxythis compound-17β-oate. researchgate.net

Table 2: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Role in Pathway | Example Transformation |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Precursor Synthesis | Formation of GGPP from IPP and DMAPP. plos.org |

| Class II Diterpene Synthase | Initial Cyclization | Conversion of GGPP to a bicyclic diphosphate intermediate. scielo.br |

| Class I Diterpene Synthase | Secondary Cyclization & Rearrangement | Conversion of the bicyclic intermediate into the pimarane and cassane skeletons. scielo.br |

| Cytochrome P450 Monooxygenases | Skeleton Tailoring | Hydroxylation at specific carbon atoms on the cassane ring structure. |

| Acyltransferases | Skeleton Tailoring | Addition of acetate (B1210297) or other acyl groups to hydroxylated positions. researchgate.net |

Chemoenzymatic Approaches to this compound and Analogues

Chemoenzymatic synthesis is a powerful strategy that combines the versatility of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. mdpi.com This approach is particularly valuable for producing complex, chiral molecules like this compound and for creating novel analogues that may possess enhanced biological properties. uq.edu.aunih.gov While a dedicated chemoenzymatic synthesis for this compound is not extensively documented, the principles can be applied to create hypothetical and practical synthetic routes.

A general chemoenzymatic strategy could involve two main phases:

Chemical Synthesis of a Core Intermediate: A simplified precursor to the this compound skeleton could be assembled using established organic chemistry methods. This allows for the rapid construction of the basic ring system.

Enzymatic Transformation: The chemically synthesized intermediate would then be subjected to one or more enzymatic reactions to introduce specific functionalities with high regio- and stereoselectivity, a task that is often challenging for purely chemical methods. unimi.itrsc.org

For instance, a chemically synthesized cassane core could be treated with an engineered cytochrome P450 enzyme to introduce a hydroxyl group at a specific, desired position. researchgate.net Subsequently, a lipase (B570770) or acyltransferase could be used to selectively acylate this group. This method avoids the use of complex protecting group strategies often required in traditional synthesis.

The synthesis of novel analogues is another key application. amazonaws.commdpi.com By feeding chemically synthesized, non-natural precursors (substrate analogues) to the biosynthetic enzymes of the this compound pathway, it may be possible to generate novel derivatives that are inaccessible through other means. nih.gov This approach relies on the substrate flexibility of the enzymes involved.

Table 3: Hypothetical Chemoenzymatic Strategy for a this compound Analogue

| Stage | Method | Description | Advantage |

| 1. Precursor Synthesis | Chemical Synthesis | Construction of a simplified, unfunctionalized cassane or pimarane skeleton. | Rapid access to the core ring structure. |

| 2. Stereoselective Hydroxylation | Enzymatic Reaction | Use of a specific, isolated, or engineered Cytochrome P450 enzyme to add an -OH group at a key position (e.g., C-7). | High stereoselectivity, avoiding chiral resolution steps. |

| 3. Functional Group Modification | Enzymatic or Chemical | Selective acetylation of the new hydroxyl group using a lipase, or chemical modification of other parts of the molecule. | Mild reaction conditions and high selectivity (enzymatic) or broad substrate scope (chemical). |

This combined approach leverages the strengths of both synthetic chemistry and biocatalysis, offering a sustainable and efficient pathway to complex natural products and their functionally diverse analogues. mdpi.com

Synthetic Chemistry and Structural Modification of Vouacapan

Total Synthesis Strategies for the Vouacapan Skeleton

The complete synthesis of the this compound framework from simple precursors is a significant challenge in organic chemistry due to its complex, stereochemically rich structure. A notable approach has been the stereoselective total synthesis of (±)-7β-Acetoxyvouacapane. oup.com This strategy successfully constructed the core furanoditerpene skeleton, demonstrating a viable pathway to synthetically access these molecules. oup.com The total synthesis confirms the structure of the natural product and opens avenues for creating analogues that are not accessible through the derivatization of the isolated natural product.

Semi-synthetic Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more common approach for generating a library of related compounds. The natural product 6α,7β-dihydroxythis compound-17β-oic acid, isolated from the fruits of Pterodon polygalaeflorus, serves as a frequent starting point for these modifications. researchgate.netnih.govznaturforsch.com

Functional Group Interconversions

Functional group interconversions (FGIs) are chemical reactions that transform one functional group into another, enabling the targeted modification of a molecule's properties. solubilityofthings.comnumberanalytics.com In the context of this compound chemistry, several key FGIs have been employed.

A primary example is the oxidation of the C-6 hydroxyl group. The natural product, 6α,7β-dihydroxythis compound-17β-oic acid, can first be converted to its corresponding lactone. The 6α-hydroxyl group of this lactone can then be oxidized to a ketone, yielding 6-oxothis compound-7β,17β-lactone. researchgate.netznaturforsch.com This keto-lactone serves as a versatile intermediate for further derivatization. znaturforsch.comresearchgate.net Another reported FGI is the acetylation of the hydroxyl group at C-6 to produce an acetoxy derivative, specifically 6α-acetoxythis compound-7β,17β-lactone. nih.gov These transformations alter the polarity and hydrogen-bonding capabilities of the molecule, which can significantly impact its biological activity.

Mannich Reaction in this compound Derivatization

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. researchgate.net This reaction has been effectively used to introduce novel side chains onto the this compound skeleton, specifically at the furan (B31954) ring. researchgate.netscielo.br

In one study, researchers started with 6α,7β-dihydroxythis compound-17β-oic acid and performed a series of modifications to create an amide intermediate, N-ethyl-N-methyl-6α,7β-dimethoxythis compound-17β-amide. scielo.brsemanticscholar.org This intermediate was then subjected to the Mannich reaction using pre-formed N,N-dialkylmethyleniminium chloride salts. scielo.brsemanticscholar.org This resulted in the successful substitution at the C-16 position of the furan ring, which was confirmed by the disappearance of the H-16 signal in ¹H NMR spectra. scielo.br This approach yielded a series of new Mannich bases with various alkylamine groups. researchgate.netscielo.br

| Compound Name | Substituent at C-16 | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-Ethyl-N-methyl-16-(N,N-dimethylaminomethyl)-6α,7β-dimethoxythis compound-17β-amide | -CH₂-N(CH₃)₂ | 81 | 146-148 |

| N-Ethyl-N-methyl-16-(N,N-diethylaminomethyl)-6α,7β-dimethoxythis compound-17β-amide | -CH₂-N(CH₂CH₃)₂ | 84 | 119-121 |

| N-Ethyl-N-methyl-16-(N,N-dipropylaminomethyl)-6α,7β-dimethoxythis compound-17β-amide | -CH₂-N(CH₂CH₂CH₃)₂ | 98 | 128-132 |

| N-Ethyl-N-methyl-16-(1-piperidylmethyl)-6α,7β-dimethoxythis compound-17β-amide | -CH₂-(C₅H₁₀N) | 91 | 138-139 |

| N-Ethyl-N-methyl-16-(N,N-diisobutylaminomethyl)-6α,7β-dimethoxythis compound-17β-amide | -CH₂-N(CH₂CH(CH₃)₂)₂ | 95 | 136-138 |

| N-Ethyl-N-methyl-16-(4-morpholinylmethyl)-6α,7β-dimethoxythis compound-17β-amide | -CH₂-(C₄H₈NO) | 85 | 181-184 |

Lactonization Reactions of this compound Derivatives

Lactones are cyclic esters that are present in many biologically active natural products. The this compound framework is particularly amenable to the formation of a γ-lactone ring between the C-7 hydroxyl and the C-17 carboxylic acid. The natural product 6α,7β-dihydroxythis compound-17β-oic acid can be converted into 6α-hydroxythis compound-7β,17β-lactone through an intramolecular esterification (lactonization). nih.govznaturforsch.com

This lactone ring is not merely a structural feature; it can also be a reactive handle for further derivatization. For instance, the lactone ring of 6-oxothis compound-7,17-lactone can be opened by amines in a nucleophilic acyl substitution reaction. researchgate.netznaturforsch.com This reaction cleaves the ester bond and forms a new amide bond, resulting in a series of diterpene lactone amide derivatives. znaturforsch.com This strategy effectively transforms the cyclic ester back into an open-chain structure, now bearing a new amide functionality at C-17 and retaining the hydroxyl group at C-7.

| Amine Reactant | Resulting Amide Derivative | Yield (%) |

|---|---|---|

| Ammonia | Amide derivative 1 | 84 |

| Methylamine | Amide derivative 2 | 94 |

| Ethylamine | Amide derivative 3 | 86 |

| Propylamine | Amide derivative 4 | 78 |

| Butylamine | Amide derivative 5 | 82 |

| Ethanolamine | Amide derivative 6 | 55 |

| Dimethylamine | Amide derivative 7 | 81 |

| Diethylamine | Amide derivative 8 | 79 |

| Pyrrolidine | Amide derivative 9 | 75 |

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues based on the this compound scaffold are primarily driven by the search for compounds with improved or novel biological activities. scielo.brnih.gov By systematically modifying the structure, chemists can probe the specific molecular features responsible for a compound's effects, a study known as a structure-activity relationship (SAR).

The synthesis of the Mannich base derivatives, for example, was undertaken to gather data for biological studies, specifically to evaluate their effects on neuronal cells. researchgate.netscielo.br Similarly, the synthesis of various amide derivatives from 6-oxothis compound-7,17-lactone was aimed at testing their effects on photosynthesis, with the goal of identifying potential new herbicides. znaturforsch.com Research has also focused on creating lactone derivatives like 6α-hydroxythis compound-7β,17β-lactone and evaluating their antiproliferative activity against human cancer cell lines, revealing that the lactone ring and a free hydroxyl at C-6 are important for this activity. nih.gov These examples highlight a clear strategy: using the this compound skeleton as a template and employing a range of synthetic reactions to create new molecules designed for specific biological evaluations.

Molecular Mechanisms and Biological Activities of Vouacapan Preclinical Studies

Anti-inflammatory Activity of Vouacapan and its Derivatives

The anti-inflammatory potential of this compound compounds has been explored through various preclinical models. The primary focus of this research has been on the modulation of key enzymatic and signaling pathways that are central to the inflammatory response. While extracts from plants containing vouacapans are used in traditional medicine for inflammatory conditions, specific molecular mechanisms are still under investigation. researchgate.net

Modulation of Phospholipase A2 Pathway

The Phospholipase A2 (PLA2) family of enzymes plays a critical role in initiating the inflammatory cascade by hydrolyzing phospholipids (B1166683) in the cell membrane to release arachidonic acid. nih.govnih.gov Arachidonic acid is the precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govwikipedia.org The modulation of the PLA2 pathway is a key target for anti-inflammatory drugs. However, based on the available preclinical studies, a direct regulatory effect of this compound or its derivatives on the Phospholipase A2 pathway has not been specifically elucidated.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

The enzyme Cyclooxygenase-2 (COX-2) is a key player in the inflammatory process, as it converts arachidonic acid into prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which mediate inflammation, pain, and fever. mdpi.commdpi.com The anti-inflammatory activity of a this compound derivative, 6α,7β-dihydroxy-vouacapan-17β-oic acid (DHVO), has been demonstrated in preclinical models. In a study using rats, orally administered DHVO was effective at inhibiting paw edema induced by prostaglandin E(2), suggesting an interaction with the prostaglandin synthesis pathway. nih.gov This finding implies that the anti-inflammatory effects of this this compound derivative may be linked to the modulation of COX-2 activity or its expression. nih.gov However, direct studies confirming the inhibition of COX-2 expression by this compound or its derivatives are not extensively detailed in the current body of research.

Table 1: Effect of 6α,7β-dihydroxy-vouacapan-17β-oic acid (DHVO) on Induced Paw Edema in Rats

| Inflammatory Agent | DHVO Effect | Percentage Inhibition |

| Carrageenan | Significant Inhibition | 24% |

| Prostaglandin E(2) (PGE(2)) | Significant Inhibition | 39% |

| Dextran | No Inhibition | 0% |

This table summarizes the anti-inflammatory effects of DHVO in different edema models, highlighting its significant inhibition of inflammation triggered by PGE(2). nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-6)

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are signaling molecules that play a crucial role in amplifying and sustaining inflammatory responses. nih.govyoutube.com The regulation of these cytokines is a significant mechanism for many anti-inflammatory compounds. researchgate.net While the anti-inflammatory profile of this compound derivatives has been established, specific preclinical studies detailing the direct regulatory effects of this compound on the production or signaling of pro-inflammatory cytokines like IL-6 have not been identified.

Antinociceptive and Analgesic Effects of this compound

This compound and its derivatives have demonstrated notable antinociceptive and analgesic properties in various preclinical pain models. These studies suggest that the compound can mitigate pain through mechanisms involving both central and peripheral pathways.

Central and Peripheral Opioidergic System Involvement

Research strongly indicates that the analgesic mechanism of this compound involves the endogenous opioid system. nih.gov In studies conducted on mice and rats, this compound produced a dose-dependent analgesic effect. nih.gov This effect was significantly, though partially, blocked by the administration of opioid antagonists such as naloxone, nalorphine, and n-methyl-nalorphine. nih.gov This antagonism suggests that this compound's pain-relieving action is mediated, at least in part, through opioid receptors.

Table 2: Evidence for Opioidergic System Involvement in this compound-Induced Analgesia

| Experimental Observation | Finding | Implication |

| Administration of Opioid Antagonists (e.g., naloxone) | Partial blockage of this compound's analgesic effect. nih.gov | This compound's mechanism of action involves opioid receptors. |

| Repeated this compound Administration | Development of tolerance to its analgesic effect. nih.gov | The mechanism shares characteristics with opioid analgesics. |

| Cross-Administration with Morphine | Symmetrical and asymmetrical cross-tolerance observed. nih.gov | This compound and morphine may act on common or interacting pathways. |

| Overall Conclusion | A release of endorphins could be involved in the analgesic mechanism. nih.gov | This compound likely stimulates the body's own pain-relief system. |

This table outlines key experimental findings from preclinical studies that connect the analgesic effects of this compound to the endogenous opioid system. nih.gov

Catecholaminergic System Interactions

The catecholaminergic system, which includes neurotransmitters like dopamine (B1211576) and norepinephrine, is known to play a role in pain modulation. For instance, the compound L-DOPA exerts its antinociceptive effects after being converted to dopamine, which then acts on D2 receptors. nih.gov However, there is currently no specific preclinical evidence available that directly links the antinociceptive and analgesic effects of this compound to interactions with the catecholaminergic system.

Role of Nitric Oxide/cGMP/Potassium Channels Pathway

The involvement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/potassium channels pathway in the pharmacological activities of this compound remains an area with limited direct preclinical investigation. This signaling cascade is crucial in various physiological processes, including vasodilation and neurotransmission. While some studies have explored the mechanisms behind the analgesic effects of this compound derivatives, the evidence does not currently support a primary role for the NO/cGMP pathway.

One preclinical study investigating the antinociceptive properties of this compound diterpenes from Pterodon pubescens found that their mechanism of action did not appear to involve nitric oxide, GABA(A), or acetylcholine (B1216132) muscarinic and nicotinic receptors in models of acetic acid-induced pain researchgate.net. Although other research has noted a potential link between essential oils from Pterodon emarginatus and nitric oxide synthase, the specific contribution of this compound compounds to this interaction has not been elucidated dntb.gov.ua. Therefore, based on available preclinical data, the NO/cGMP/potassium channels pathway is not considered a principal mechanism for the biological activities of this compound studied to date.

Antiproliferative and Cytotoxic Potential of this compound in Cell Lines

This compound and related compounds, primarily sourced from plants of the Pterodon genus, have demonstrated notable antiproliferative and cytotoxic potential in preclinical studies. While research on specific isolated this compound compounds is emerging, much of the current evidence is derived from the analysis of extracts known to be rich in these diterpenes.

One study highlighted that a this compound diterpene isolated from a Pterodon pubescens extract was effective in reducing the proliferation of melanoma cells and inducing apoptosis nih.gov. Further research on an ethanolic extract of Pterodon pubescens seeds, which contains this compound derivatives, confirmed its anti-proliferative effects against the resistant human leukemia cell line K562 nih.gov.

It is important to distinguish the activity of oleoresins, which are rich in vouacapans, from that of essential oils from the same plant, as their chemical compositions differ significantly. For instance, the essential oil of Pterodon emarginatus seeds, primarily composed of sesquiterpenes, exhibited potent cytotoxic activity against various cancer cell lines scielo.brresearchgate.net. However, this activity cannot be directly attributed to this compound compounds.

Preclinical research has demonstrated the antiproliferative effects of this compound-containing extracts on specific cancer cell lines. An ethanolic extract from Pterodon pubescens seeds showed significant anti-leukemic properties against the K562 human leukemia cell line nih.gov. Furthermore, a specific this compound diterpene isolated from this plant was reported to inhibit the growth of melanoma cells nih.gov.

Despite these findings, there is a notable lack of published preclinical studies investigating the direct effects of isolated this compound compounds on several commonly studied cancer cell lines, including prostate cancer (e.g., LNCaP, DU-145), cervical cancer (HeLa), and breast cancer (MDA-MB-231).

While not attributable to vouacapans, the cytotoxic potential of the essential oil from Pterodon emarginatus has been documented against a range of cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of Pterodon emarginatus Essential Oil against Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| B16-F10 | Mouse Melanoma | 24.9 | scielo.br |

| S180 | Mouse Sarcoma | 31.0 | scielo.br |

| C6 | Rat Glioma | 32.0 | scielo.br |

| HL-60 | Human Promyelocytic Leukemia | 34.0 | scielo.br |

| HCT-116 | Human Colon Carcinoma | 47.0 | scielo.br |

Note: The cytotoxic activity of the essential oil is primarily attributed to its sesquiterpene content, not this compound compounds.

The mechanisms underlying the antiproliferative effects of this compound-containing extracts involve the modulation of key cellular processes, including cell cycle progression and apoptosis.

Furthermore, the anti-leukemic effect was found to be mediated by the induction of apoptosis, or programmed cell death nih.gov. This was evidenced by an increase in the number of shrunken cells and the exposure of phosphatidylserine (B164497) on the cell membrane, both characteristic markers of apoptotic cells nih.gov. These findings suggest that this compound-containing extracts exert their anticancer effects by disrupting normal cell cycle progression and triggering the apoptotic cascade nih.govfrontiersin.org.

Insecticidal and Larvicidal Activities of this compound

This compound compounds, found in the oleoresin of plants from the Pterodon genus, have been identified as having significant potential as natural insecticides and larvicides scielo.br. The investigation into these biological activities is driven by the need for effective and more environmentally benign alternatives to synthetic pesticides.

The primary mechanism proposed for the insecticidal activity of this compound compounds is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical to the nervous system of insects, where it is responsible for breaking down the neurotransmitter acetylcholine, a process necessary for terminating nerve signals. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

In silico studies, including molecular docking and molecular dynamics, have been performed to analyze the interaction between various this compound compounds and the acetylcholinesterase enzyme from Drosophila melanogaster scielo.br. These computational models suggest that this compound derivatives can effectively bind to the active site of the AChE enzyme, thereby inhibiting its function scielo.br. Specifically, compounds such as 6α,7β-dimethoxithis compound-17-ene showed a high number of interactions and favorable scores in these docking studies, indicating a strong potential for AChE inhibition scielo.br. The research identified this compound 6α,7β,17β,19-tetraol as a particularly promising candidate for use as a natural insecticide based on these simulations scielo.br.

The larvicidal potential of this compound-containing oils has been demonstrated against significant disease vectors. Notably, oil from Pterodon emarginatus, a known source of vouacapans, has shown potent larvicidal properties against Aedes aegypti, the mosquito species responsible for transmitting dengue, Zika, and chikungunya viruses researchgate.net. The lipophilic nature of these natural products makes them suitable for formulation into nanoemulsions, which can enhance their availability and efficacy in the aquatic environments where mosquito larvae develop researchgate.net.

However, there is currently a lack of available scientific literature on the efficacy of this compound or this compound-containing extracts specifically against the mustard aphid, Lipaphis erysimi, a significant pest in agriculture cabidigitallibrary.orgsemanticscholar.orgbanglajol.infobiochemjournal.cominduspublishers.com.

Antiparasitic Efficacy of this compound

This compound and related compounds have demonstrated notable activity against several parasites in preclinical models, suggesting potential for the development of new antiparasitic drugs.

Vouacapane diterpenoids have been identified as having leishmanicidal properties. scielo.brresearchgate.net Studies have shown that these compounds can inhibit the growth of Leishmania parasites. For instance, the this compound derivative, methyl 6α-acetoxy-7β-hydroxythis compound-17β-oate, has demonstrated a 50% inhibitory concentration (IC50) of less than 30 µg/mL against the promastigote forms of Leishmania amazonensis and Leishmania braziliensis. scielo.br

While the precise mechanisms of action for this compound are still under investigation, the leishmanicidal effects of terpenoids, in general, are often attributed to their ability to induce oxidative stress and apoptosis in the parasite. nih.govnih.govfrontiersin.org This can involve the generation of reactive oxygen species (ROS), which damage cellular components, and the activation of programmed cell death pathways within the Leishmania cells. nih.govnih.govfrontiersin.org

| This compound Derivative | Leishmania Species | IC50 (µg/mL) |

|---|---|---|

| Methyl 6α-acetoxy-7β-hydroxythis compound-17β-oate | L. amazonensis and L. braziliensis | <30 |

The investigation into the antischistosomal properties of this compound is an area with limited direct research. However, the broader class of diterpenes, to which this compound belongs, has shown potential in combating Schistosoma, the parasitic flatworms responsible for schistosomiasis. nih.gov For example, diterpenoids isolated from Croton tiglium have demonstrated a strong insecticidal effect on schistosomula, the larval stage of the parasite. nih.gov Another study has indicated that diterpenes from Pterodon pubescens, a source of this compound, have been explored for the prophylaxis of schistosomiasis. scielo.br These findings suggest that this compound could theoretically possess antischistosomal activity, but preclinical studies specifically isolating and testing this compound against Schistosoma mansoni or other species are not extensively documented in the available literature.

Antioxidant Properties of this compound-Containing Extracts

Extracts from plants containing this compound, such as Pterodon emarginatus, have been shown to possess antioxidant properties. scielo.brphcog.comnih.gov The antioxidant effects of these plant extracts are often linked to their content of phenolic compounds, which can act as reducing agents, hydrogen donors, and quenchers of singlet oxygen. scielo.br

Plant Growth Regulatory Activities of this compound

Certain this compound derivatives have been identified as having plant growth regulatory activities. A study on new diterpenes isolated from the seeds of Pterodon polygalaeflorus identified two novel this compound compounds: this compound-6α,7β,17β-triol and vouacapane-6α,7β,17β,19-tetraol. scielo.br The research indicated that these compounds exhibited selective effects on plant growth, suggesting they may act as inhibitors or promoters depending on the specific biological assay and plant species. scielo.br Further detailed studies are required to fully characterize the scope and mechanisms of these plant growth regulatory effects.

Potential Antiviral Activities and Mechanisms

The antiviral potential of this compound is an emerging area of research, with evidence suggesting that diterpenes, as a class of compounds, may possess antiviral properties. nih.gov The proposed mechanisms for the antiviral action of diterpenes are generally twofold: the inhibition of viral proteases, which are essential for viral replication, and interference with the entry of the virus into host cells. nih.gov

A study on vouacapanes isolated from Pterodon emarginatus in the context of the inflammatory response to viral infections, such as that seen in COVID-19, has provided some indirect evidence of antiviral potential. nih.gov This research demonstrated that certain vouacapane derivatives could inhibit phospholipase A2 and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade that is often triggered by viral infections. nih.gov Specifically, the vouacapanes 6α-acetoxy-7β,14β-dihydroxythis compound and methyl 6α-acetoxy-7β-hydroxythis compound-17β-oate were found to inhibit these enzymes. nih.gov By modulating the host's inflammatory response, these compounds could potentially mitigate the pathology of viral diseases.

| This compound Derivative | Enzyme Inhibited | Inhibition (%) |

|---|---|---|

| 6α-acetoxy-7β,14β-dihydroxythis compound | Phospholipase A2 | 24.96 |

| COX-2 | 28.3 | |

| Methyl 6α-acetoxy-7β-hydroxythis compound-17β-oate | Phospholipase A2 | 77.64 |

| COX-2 | 33.17 |

While these anti-inflammatory effects are promising, further research is needed to establish the direct antiviral activity of this compound against a range of enveloped and non-enveloped viruses and to elucidate the specific mechanisms of viral protease inhibition or entry blocking. nih.govnih.govmdpi.comnih.govmdpi.com

Computational Chemistry and Structure Activity Relationship Sar Studies of Vouacapan

In Silico Approaches in Vouacapan Research

In silico methodologies, ranging from molecular docking to detailed molecular dynamics, have been employed to investigate the therapeutic and insecticidal potential of this compound and its derivatives. These computational techniques offer a molecular-level understanding of how these compounds interact with biological targets. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. dntb.gov.ua This method has been pivotal in identifying potential biological targets for this compound compounds and elucidating their binding modes.

In a notable study investigating the insecticidal potential of vouacapans from the Pterodon genus, molecular docking was used to analyze the interaction of these compounds with the acetylcholinesterase (AChE) enzyme of Drosophila melanogaster. researchgate.netnih.gov Among the tested compounds, 6α,7β-dimethoxithis compound-17-ene was identified as having a high number of interactions and favorable docking scores, suggesting it exhibits an inhibitory activity against the AChE enzyme. researchgate.netnih.gov Another study focusing on a series of terpenoid compounds identified This compound itself as a promising inhibitor against a virulent protein from Listeria monocytogenes, exhibiting a strong docking score of -7.7 kcal/mol. researchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of the target protein. researchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Key Finding |

|---|---|---|---|

| This compound | Virulent Protein (Listeria monocytogenes) | -7.7 | Identified as a promising inhibitor with a good docking score. researchgate.net |

| 6α,7β-dimethoxithis compound-17-ene | Acetylcholinesterase (Drosophila melanogaster) | Not specified | Showed a high number of interactions, suggesting AChE inhibition. nih.gov |

| This compound 6α,7β,17β,19-tetraol | Acetylcholinesterase (Drosophila melanogaster) | Not specified | Identified as an excellent candidate for a natural insecticide. nih.gov |

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic stability of a protein-ligand complex. nih.gov This technique is often used to validate docking results and assess whether the predicted binding pose is stable in a simulated physiological environment.

For this compound research, MD simulations have been crucial in confirming the stability of docked complexes. A 100-nanosecond (ns) MD simulation of the this compound-protein complex from Listeria monocytogenes demonstrated good stability throughout the simulation trajectory. researchgate.net The total binding free energy for this complex was calculated using the MM/GBSA method to be -14.25 kcal/mol, indicating a strong and stable interaction. researchgate.net Similarly, MD studies on the complex formed by This compound 6α,7β,17β,19-tetraol and the acetylcholinesterase enzyme showed few conformational changes over time, further supporting the stability of the interaction and its potential as a natural insecticide. researchgate.netnih.gov The stability is often evaluated by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein atoms, where low fluctuations indicate a stable complex. nih.govfrontiersin.org

| Compound/Complex | Simulation Time | Key Stability Finding |

|---|---|---|

| This compound-Protein (L. monocytogenes) Complex | 100 ns | The complex showed better stability with the protein. researchgate.net |

| This compound 6α,7β,17β,19-tetraol-AChE Complex | Not specified | Demonstrated few conformational changes, indicating a stable complex. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. journalspub.infoimist.ma By analyzing a series of related compounds, QSAR aims to develop a predictive equation where activity is a function of physicochemical properties or molecular descriptors. journalspub.infoglobalresearchonline.net This approach is fundamental for predicting the activity of novel molecules before their synthesis and for understanding which structural features are most important for bioactivity. imist.ma

While QSAR is a widely used technique in medicinal chemistry, specific QSAR models developed exclusively for a series of this compound analogues are not prominently featured in the reviewed scientific literature. However, the principles of QSAR are directly applicable. A hypothetical QSAR study on vouacapans would involve:

Synthesizing or isolating a series of this compound analogues with variations at different positions of the furanoditerpene scaffold.

Measuring their biological activity against a specific target (e.g., IC50 values for enzyme inhibition).

Calculating a range of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties, and topological indices) for each analogue.

Using statistical methods, such as multiple linear regression, to build a mathematical model correlating the descriptors with the observed activity. globalresearchonline.net

Such a model could reveal, for instance, whether increasing lipophilicity or adding a hydrogen bond donor at a specific position enhances the desired biological effect.

CoMFA and CoMSIA are advanced 3D-QSAR techniques that provide a three-dimensional map of the physicochemical properties influencing biological activity. mdpi.comiupac.org Unlike 2D-QSAR, these methods analyze the 3D steric and electrostatic fields surrounding a set of aligned molecules. mdpi.comnih.gov CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. globalresearchonline.net The output is visualized as contour maps, where different colored regions indicate areas where modifying a specific property (e.g., adding a bulky group or an electronegative atom) would likely increase or decrease biological activity. nih.gov

Specific CoMFA or CoMSIA studies focused on this compound derivatives have not been identified in the available literature. Nevertheless, these methods represent a powerful next step in this compound research. For a series of active this compound analogues, a 3D-QSAR study would:

Align the 3D structures of the compounds based on a common scaffold.

Generate CoMFA (steric, electrostatic) and CoMSIA (hydrophobic, H-bond donor/acceptor) fields.

Correlate these fields with biological activity using Partial Least Squares (PLS) statistics to create predictive models. imist.ma

The resulting contour maps would provide direct visual guidance for designing new this compound derivatives with optimized interactions at the target's binding site. nih.gov

Pharmacophore Elucidation of this compound Analogues

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. volkamerlab.orgplos.org Elucidating the pharmacophore of a class of compounds like vouacapans is crucial for virtual screening to discover new, structurally diverse molecules with the same mechanism of action.

Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the protein-ligand complex itself (structure-based). volkamerlab.org For this compound analogues, the key pharmacophoric features would likely arise from its characteristic furanoditerpene structure. These features would include:

Hydrogen Bond Acceptors: The oxygen atoms in the furan (B31954) ring, lactone carbonyls, or hydroxyl groups.

Hydrogen Bond Donors: Hydroxyl groups present on the scaffold.

Hydrophobic Regions: The polycyclic diterpene core.

One study that performed a pharmacophore perception calculation on a set of 30 molecules, which included vouacapans, identified a model with four points: two aromatic rings and two hydrogen bond acceptor groups. researchgate.net While the "aromatic ring" feature may be a generalized description for the furan moiety in this context, it highlights the importance of the ring system and hydrogen bonding capabilities for activity.

Mechanistic Insights from In Silico Investigations

The collective data from in silico investigations provide a compelling mechanistic hypothesis for the biological activities of certain this compound compounds, particularly their insecticidal effects. researchgate.net The primary mechanism suggested by computational studies is the inhibition of the acetylcholinesterase (AChE) enzyme. nih.gov

The mechanistic pathway elucidated is as follows:

Binding Site Recognition: Molecular docking simulations demonstrate that this compound derivatives, such as 6α,7β-dimethoxithis compound-17-ene , can fit into the active site of the AChE enzyme. nih.gov

Stable Complex Formation: The docked compounds form stable interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues in the enzyme's active site. researchgate.net

Conformational Stability: Molecular dynamics simulations confirm that the this compound-AChE complex is structurally stable over time, with minimal conformational changes. nih.gov This stability ensures a sustained inhibitory effect.

By binding to and inhibiting AChE, these this compound compounds disrupt the normal degradation of the neurotransmitter acetylcholine (B1216132) in insects, leading to neurotoxicity and ultimately, insecticidal action. This in silico-derived mechanism provides a solid foundation for further experimental validation and for the development of this compound-based natural insecticides. researchgate.netnih.gov

Analytical Methodologies for Vouacapan Quantification and Quality Control

Chromatographic Methods for Vouacapan Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying individual components within a mixture. wikipedia.orgopenaccessjournals.com Both gas and liquid chromatography have been successfully applied to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS-SIM)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. bioconductor.org The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, making it suitable for targeted quantification. bioconductor.orgnih.gov

A validated GC-MS-SIM method has been developed for the separation and quantification of this compound constituents in a semi-purified extract of Pterodon pubescens fruits. nih.gov The analysis is typically performed using a system equipped with a capillary column, such as a HP-5, with helium as the carrier gas. nih.govresearchgate.net The mass spectrometer is operated at 70 eV. nih.gov For validation purposes, specific ions are monitored at defined time intervals to ensure accurate identification and quantification of different this compound derivatives. nih.gov For instance, ions such as m/z 131, 145, 146, 105, 197, 178, and 312 have been monitored in specific time windows to quantify different vouacapans. nih.gov

Table 1: GC-MS-SIM Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5 capillary column (30 m × 0.25 mm) |

| Temperature Program | 100°C (4°C/min) to 270°C (hold 5 min) |

| Injector Temperature | 260°C |

| Detector Temperature | 270°C |

| Carrier Gas | Helium (0.7 bar, 1 mL/min) |

| Ionization Energy | 70 eV |

| Scan Speed | 0.5 scans/s |

| Mass Range | 50 to 650 amu |

| Injection Volume | 1 µL |

| Split Ratio | 1:20 |

Source: nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. wikipedia.orgopenaccessjournals.com It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org HPLC is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of phenolic compounds and other natural products. embrapa.br While specific applications for this compound quantification are less detailed in the provided literature, HPLC coupled with detectors like Diode-Array Detectors (DAD) is a standard approach for quantifying various plant-derived compounds. embrapa.br The separation quality in HPLC is a key factor for analytical reliability and is influenced by factors like the column type. embrapa.br For instance, a study optimizing the separation of 42 phenolic compounds found a 150x4.6 mm, 3-μm column to provide superior resolution. embrapa.br

Spectrophotometric Techniques for this compound Analysis

Spectrophotometry is an analytical method based on the principle that compounds in a solution absorb light over specific wavelength ranges. elgalabwater.com It is a valuable tool for quantitative analysis, often used to determine the concentration of substances in a sample. libretexts.org This technique can be employed for the analysis of multi-component formulations and is known for being a rapid and low-cost method. researchgate.netdergipark.org.tr

While specific spectrophotometric methods dedicated solely to this compound are not extensively documented in the provided search results, the general principles of UV-Vis spectrophotometry are applicable. Many organic compounds, including those with chromophores like furanoditerpenes, exhibit absorbance in the UV-visible region. The analysis involves measuring the absorbance of a solution at a specific wavelength and relating it to the concentration of the analyte using a calibration curve, based on the Beer-Lambert law. libretexts.orgnumberanalytics.com For complex mixtures, derivative spectrophotometry can be used to resolve overlapping spectra. researchgate.net

Validation Parameters of Analytical Methods for this compound

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. researchgate.netdemarcheiso17025.com Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). labmanager.com

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. labmanager.com A calibration curve, a graphical representation of this relationship, is established by analyzing a series of standards of known concentrations. utoronto.cascispace.com The linearity is typically evaluated by the correlation coefficient (R²) of the linear regression, with a value of ≥ 0.999 often considered indicative of a strong linear relationship. labmanager.com

For the GC-MS-SIM method for this compound analysis, linearity was established over specific concentration ranges for different this compound derivatives. nih.gov

Table 2: Linearity Ranges for this compound Derivatives by GC-MS-SIM

| This compound Derivative | Linearity Range (µg/mL) |

|---|---|

| This compound 1 | 2.56 - 12.81 |

| This compound 2 | 22.56 - 112.78 |

| Vouacapans 3 and 4 | 66.67 - 333.34 |

Source: nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be determined with a predefined level of precision and accuracy. nih.goveuropa.eu

These limits are crucial for determining the sensitivity of a method. tbzmed.ac.ir They can be estimated from the calibration curve using the standard deviation of the response and the slope. sepscience.com According to ICH guidelines, LOD can be calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.com

For the validated GC-MS-SIM method for this compound, the LOD and LOQ values were determined for different derivatives. nih.gov

Table 3: LOD and LOQ for this compound Derivatives by GC-MS-SIM

| This compound Derivative | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| This compound 1 | 0.39 | 1.19 |

| This compound 2 | 3.45 | 10.47 |

| Vouacapans 3 and 4 | 9.44 | 28.62 |

Source: nih.gov

Precision, Accuracy, and Robustness

The validation of analytical methods is crucial to ensure the reliability and consistency of results. wjarr.comejgm.co.uk For this compound analysis, this involves demonstrating the method's precision, accuracy, and robustness. elementlabsolutions.comich.org

Precision of an analytical method refers to the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample under the prescribed conditions. wjarr.comelementlabsolutions.com It is typically expressed in terms of repeatability (intra-assay precision) and intermediate precision. elementlabsolutions.comchiuvention.com

A study developing and validating a GC-MS-SIM method for the quantification of furanoditerpenes with a this compound skeleton reported good precision. researchgate.netnih.gov The method demonstrated low relative standard deviation (RSD) for within-day and between-day variability, indicating high precision. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated. chromatographyonline.com For the aforementioned GC-MS-SIM method, the recovery values for this compound derivatives were high, indicating excellent accuracy. researchgate.netnih.gov

Method Validation Parameters for this compound Analysis by GC-MS-SIM

This table summarizes the recovery values for different this compound compounds, demonstrating the accuracy of the analytical method.

| This compound Compound | Recovery (%) |

|---|---|

| This compound 1 | 100.69 |

| This compound 2 | 97.48 |

| Vouacapans 3 & 4 | 96.98 |

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comich.org A robust method is essential for routine quality control in different laboratories and under slightly different conditions. wjarr.com The GC-MS-SIM method for this compound analysis was found to be robust, indicating its suitability for routine use. researchgate.netnih.gov

Standardization of this compound-Containing Extracts

The standardization of plant-derived drugs is a critical and complex process that ensures the quality, consistency, and efficacy of the final product. longdom.orglongdom.org This involves the implementation of quality control methods throughout the entire process, from the cultivation of the plant material to the finished extract. longdom.orglongdom.org

For extracts containing vouacapans, such as those from Pterodon species, standardization is essential due to the known pharmacological activities associated with these furanoditerpenes. longdom.orgscielo.br The chemical composition of plant extracts can vary significantly due to genetic factors, environmental conditions, and processing methods. longdom.orglongdom.org

A key aspect of standardization is the quantitative determination of active or marker compounds. In the case of Pterodon extracts, this involves the quantification of specific this compound derivatives. Studies have monitored the content of compounds like 6α-acetoxy-7α-hydroxy-vouacapan, 6α-hydroxy-7α-acetoxy-vouacapan-17α-oate methyl esther, and 6α-acetoxy-7α-hydroxy-vouacapan-17α-oate methyl esther to ensure the consistency of the extract. longdom.org

Research has also investigated whether certain this compound compounds are genuine natural products or artifacts formed during storage. longdom.orglongdom.org One study monitored the concentration of 6α-acetoxy-7α-hydroxy-vouacapan over a year and found that its content remained relatively stable, suggesting it is not an artifact of storage. longdom.orglongdom.org This type of stability data is crucial for establishing appropriate storage conditions and shelf-life for the standardized extract. researchgate.net

Furthermore, the development of advanced formulations, such as nanoemulsions, for this compound-containing oils necessitates standardization to ensure consistent delivery and bioavailability of the active compounds. scielo.br

Key this compound Compounds for Standardization

This table lists the this compound derivatives that are often monitored for the standardization of extracts from Pterodon species.

| Compound Name |

|---|

| 6α-acetoxy-7α-hydroxy-vouacapan |

| 6α-hydroxy-7α-acetoxy-vouacapan-17α-oate methyl esther |

| 6α-acetoxy-7α-hydroxy-vouacapan-17α-oate methyl esther |

Advanced Formulation and Delivery Systems for Vouacapan

Microencapsulation Technologies for Vouacapan Stabilization

Microencapsulation serves as a promising strategy to stabilize this compound and its derivatives, particularly those found within Pterodon extracts. This technology involves encapsulating the active compounds within a polymeric matrix, offering protection from environmental factors and improving their physicochemical properties.

Research has explored the microencapsulation of oleaginous fractions from Pterodon pubescens using natural polymers like alginate and chitosan. Methods such as complex coacervation and spray drying have been successfully employed. Studies have shown that microencapsulation can significantly enhance the stability of this compound compounds and improve their water solubility. For instance, microcapsules produced with Pterodon emarginatus essential oil, which contains vouacapans, achieved encapsulation efficiencies higher than 90% and demonstrated increased stability. Another study reported microencapsulation efficiencies for Pterodon pubescens oleaginous fractions ranging up to 61.01 ± 2.00% for specific formulations (F3-MC) using alginate/chitosan polymers. The resulting microcapsules typically exhibit average diameters in the sub-micron to micron range, such as 0.4679 µm to 0.9033 µm.